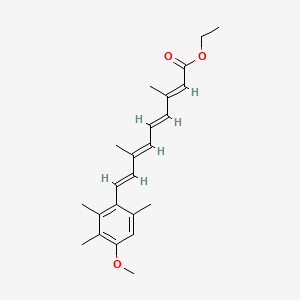

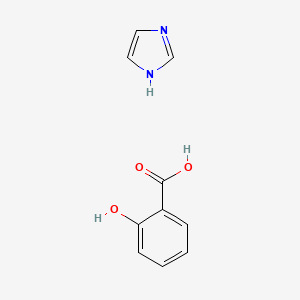

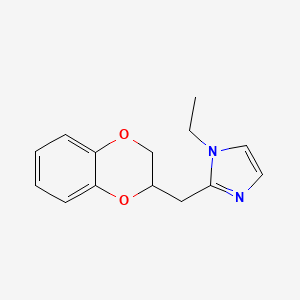

![molecular formula C20H17FO4S B1671835 (Z)-5-氟-2-甲基-1-[对-(甲基磺酰基)苄亚叉]茚-3-乙酸 CAS No. 59864-04-9](/img/structure/B1671835.png)

(Z)-5-氟-2-甲基-1-[对-(甲基磺酰基)苄亚叉]茚-3-乙酸

描述

“(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid” is also known as Sulindac . It is a synthetic product and is not known to occur as a natural product . It is used as an antimicrobial agent to treat susceptible infections of the external auditory canal .

Synthesis Analysis

Sulindac is manufactured in several countries . Accepted standard procedures for the synthesis of sulindac are described by Shen and Winter (1977) . An efficient, concise, and green sonochemical synthesis of benzylidene derivatives of enolizable carbonyls has been described .Molecular Structure Analysis

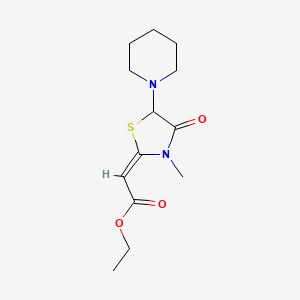

The molecular structure of Sulindac includes a 5-fluoro-2-methyl-l- (( 4-(methyl-sulfinyl)phenyl) methylene 1H-indene-3-acetic acid . The relative molecular mass is 356.42 .Chemical Reactions Analysis

Benzylidene derivatives of enolizable carbonyls are prime precursors for many heterocycles and carbocycles . They are prone to undergo mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .Physical And Chemical Properties Analysis

Sulindac appears as yellow, odorless crystals . It has a melting point of 182-185 °C . It is a weak acid with a pKa of 4.7 at 25 °C . It is sparingly soluble in methanol and ethanol; slightly soluble in ethyl acetate; soluble in chloroform; practically insoluble in water at pH below 4.5 .科学研究应用

代谢过程和生理分布

舒林酸的生理分布和代谢过程已在不同的物种中得到研究,包括大鼠、狗、恒河猴和人类。这些研究表明,舒林酸在口服后被很好地吸收,主要在大鼠和狗中以粪便形式排出,在猴子和人类中以尿液形式排出。已经鉴定出舒林酸的砜和硫化物类似物等代谢物,其中硫化物类似物表现出作为抗炎剂的药理活性。值得注意的是,砜和硫化物代谢物(无论是游离的还是作为葡萄糖醛酸结合物)都被鉴定为人类尿液中的主要代谢物,尽管在人类中没有发现硫化物代谢物,这表明不同物种之间代谢过程存在差异 (Hucker 等人,1973 年)。

比较代谢和分布

不同物种对舒林酸及其代谢物分布的比较研究表明,舒林酸氧化生物转化为其砜是不可逆的,而还原为硫化物是可逆的。这表明舒林酸的生物利用度和抗炎反应可能取决于硫化物代谢物的血浆浓度,而硫化物代谢物被认为是生物活性形式。这些发现突出了代谢途径在舒林酸疗效和毒性中的作用,不同实验室物种之间存在差异 (Duggan 等人,1978 年)。

生物活性形式的鉴定

对动物物种中舒林酸生物转化的进一步研究证实,硫化物代谢物是唯一数量上显着的活性形式。该代谢物在各种炎症体内模型中比母体化合物具有更强的药理活性,这表明舒林酸充当前药,其治疗作用在很大程度上归因于其硫化物代谢物。这种理解对于开发抗炎疗法至关重要,该疗法旨在最大程度地减少通常与非甾体抗炎药相关的胃肠道副作用 (Duggan 等人,1977 年)。

未来方向

The development of new green synthetic routes for various heterocycles of biological importance has received great attention from chemists around the globe . Many pharmaceutical industries focus on the concept of green chemistry to maintain both human health and the environment . As a consequence, green technology actively attempts to replace established procedures, for example, by employing environmentally sound and economically viable alternatives to limit the consumption of hazardous organic solvents in both academics and industry .

属性

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSNCBCUWPVDA-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

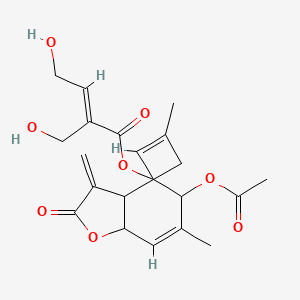

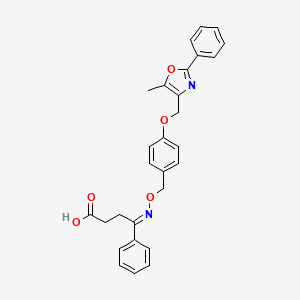

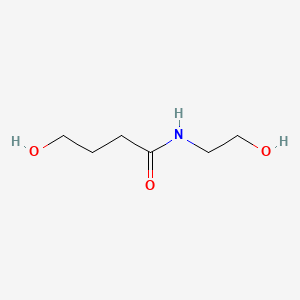

![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)